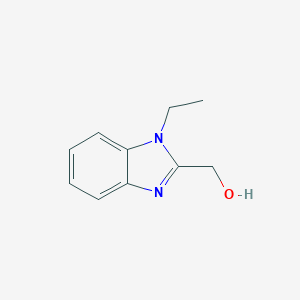

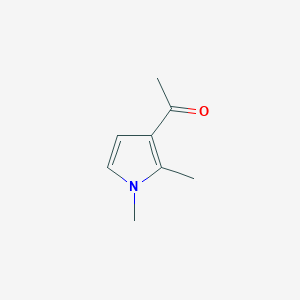

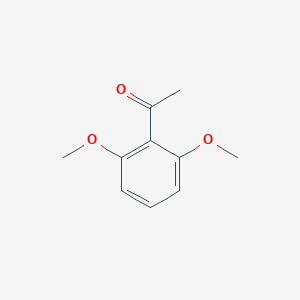

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone

説明

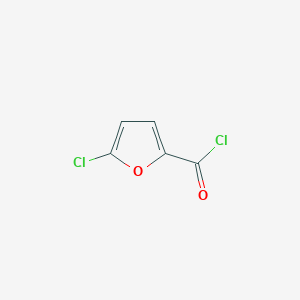

The compound "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-step reactions and the use of catalysts. For instance, a related compound, "1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone," was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method demonstrates the potential for synthesizing similar compounds like "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" through analogous catalytic processes.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. For example, the structure of a novel cathinone derivative was elucidated using these techniques . Similarly, the structure of "1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone" was confirmed by single-crystal X-ray diffraction . These methods are essential for determining the precise molecular structure of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone."

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization and substitution reactions. An example is the iron-catalyzed intramolecular C(sp(2))-N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes to form pyrrolo[1,2-a]quinoxaline derivatives . This indicates that "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" could also participate in similar cyclization reactions, potentially leading to new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be predicted using computational studies such as density functional theory (DFT). For instance, DFT was used to predict the spectral and geometrical data of a pyrrole derivative, showing good correlation with experimental data . Additionally, electrochemical studies can reveal the interaction of these compounds with metal surfaces, indicating their potential as corrosion inhibitors . These analyses are crucial for understanding the behavior of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" in various environments and applications.

科学的研究の応用

Synthetic Organic Chemistry and Heterocyclic Compounds

One significant application of "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" in scientific research involves its role in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Pyrrolidone derivatives, including those related to "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone," have been extensively studied for their surface-active properties and their ability to form synergistic interactions with anionic surfactants due to the electronegativity of the pyrrolidone carbonyl oxygen. These interactions enhance water solubility, compatibility, and solvency, making pyrrolidone derivatives valuable in a variety of surfactant structures (Login, 1995).

Biomedical Applications

In the biomedical field, compounds related to "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" have shown promise in enhancing the clinical outcome of treatments like photodynamic therapy (PDT). The optimization of intralesional protoporphyrin IX content, for instance, can significantly improve PDT's effectiveness. Pretreatment strategies and the use of penetration enhancers are among the explored methods to optimize treatment outcomes (Gerritsen et al., 2008).

Environmental and Energy Applications

Furthermore, "1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone" related research extends into environmental conservation and energy security, particularly in exploring alternative fuels like dimethyl ether (DME) for compression ignition engines. DME, characterized by low emissions and superior atomization characteristics, represents an attractive alternative to conventional diesel fuel. Research into enhancing DME's application in CI engines includes addressing technological challenges associated with fuel properties, combustion performance, and exhaust emission characteristics to leverage its environmental benefits (Park & Lee, 2014).

Chemical Engineering and Materials Science

In chemical engineering and materials science, the adaptability and performance enhancement of pyrrolidone-based surfactants are of interest, with research focusing on their application in electrochemical surface finishing and energy storage technologies. The versatility of pyrrolidone enhances the performance of various surfactant structures, improving properties like solvency and compatibility while reducing toxicity, which is critical for advancing materials science and engineering applications (Login, 1995).

将来の方向性

特性

IUPAC Name |

1-(1,2-dimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-8(7(2)10)4-5-9(6)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROKFQCVNYXMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278961 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

CAS RN |

16806-91-0 | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16806-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2-Dimethyl-1H-pyrrol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)